2-(2,5-Dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-(2,5-Dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is a complex organic compound that features a pyrrole ring substituted with dimethyl groups and a furan ring substituted with diphenyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with appropriate aldehydes or ketones under acidic or basic conditions to form the pyrrole ring system . The furan ring can be introduced through cyclization reactions involving phenyl-substituted precursors . The carbonitrile group is often introduced via nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, cyanide sources, or other nucleophiles/electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,5-Dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in various binding interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for improving monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Exhibits antibacterial and antitubercular activities.
Uniqueness
2-(2,5-Dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is unique due to its combination of a pyrrole ring with dimethyl substitutions and a furan ring with diphenyl and carbonitrile groups.
Properties
Molecular Formula |
C23H18N2O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C23H18N2O/c1-16-13-14-17(2)25(16)23-20(15-24)21(18-9-5-3-6-10-18)22(26-23)19-11-7-4-8-12-19/h3-14H,1-2H3 |
InChI Key |
YZBGIFCZWAPPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
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